molecular formula C14H16ClN3OS B5125166 6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole

6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole

Cat. No. B5125166
M. Wt: 309.8 g/mol
InChI Key: DYIIWCIVCPBCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole is a synthetic compound that has been extensively studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various fungal and bacterial strains, and reduce inflammation in animal models. It has also been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole in lab experiments is its broad range of potential applications. It has been shown to exhibit activity against various cancer cell lines, fungal and bacterial strains, and inflammatory processes. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

Future research on 6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole could focus on identifying its specific molecular targets and elucidating its mechanism of action. Additionally, further studies could investigate its potential applications in the treatment of specific diseases and conditions, such as cancer, fungal and bacterial infections, and inflammatory disorders. Finally, research could also focus on developing more cost-effective and scalable synthesis methods for this compound.

Synthesis Methods

The synthesis of 6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole involves the reaction of 2-mercapto-N-(1-piperidinyl)acetamide with 6-chloro-1H-benzimidazole-2-thiol in the presence of a suitable base. The resulting product is purified by recrystallization to obtain a white crystalline solid with a high yield.

Scientific Research Applications

6-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, anti-fungal, and anti-bacterial activities.

properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c15-10-4-5-11-12(8-10)17-14(16-11)20-9-13(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIIWCIVCPBCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone

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